molecular formula C7H7ClFN B1584177 3-Chloro-5-fluorobenzylamine CAS No. 90390-33-3

3-Chloro-5-fluorobenzylamine

Cat. No. B1584177
CAS RN: 90390-33-3
M. Wt: 159.59 g/mol
InChI Key: XJCYOVBALKWQQC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It is used in proteomics research . It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group . The InChI code for this compound is 1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored in a refrigerator . It has a molecular weight of 159.59 .

Scientific Research Applications

Stabilization of Carbenium Ions

Research demonstrates the relative abilities of fluorine and chlorine to stabilize carbenium ions. The study examines the crystal structures of fluoro-substituted carbocations, revealing that chlorine stabilizes carbenium ions more efficiently than fluorine. This insight is crucial for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Christe et al., 2000).

Direct Aqueous Sample Derivatization

Highly-fluorinated chloroformates, including derivatives of fluoro- and chlorobenzylamines, have been explored as derivatizing agents for hydrophilic analytes in water. These compounds show promise for identifying polar ozonation drinking water disinfection by-products, improving the detection of pollutants and contributing to water safety (Vincenti et al., 2005).

Supramolecular Chemistry

The synthesis and characterization of fluoro- and chloro-substituted benzylamines have led to the formation of supramolecular salts and assemblies. These compounds exhibit a range of intermolecular interactions, from strong hydrogen bonds to weak van der Waals forces, offering insights into the design of new materials and molecular devices (Wang et al., 2015).

Fluorination of Organometallics

The use of fluoroform as a source of difluorocarbene highlights the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This process, involving compounds such as 4-fluorobenzylamine, represents an efficient and environmentally friendly approach to introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (Thomoson & Dolbier, 2013).

Fluorination Effects on Molecular Dynamics

Research on 2-fluorobenzylamine demonstrates how ring fluorination impacts the structural and dynamical properties of molecules. This work is pivotal for understanding molecular behavior and designing compounds with tailored physical and chemical properties (Calabrese et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluorobenzylamine are currently unknown. This compound is used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways, but this requires further investigation.

Result of Action

It is used in proteomics research

Safety and Hazards

3-Chloro-5-fluorobenzylamine is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCYOVBALKWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238152
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90390-33-3
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluorobenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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